3-Amino-6-nitrotoluene-4-sulphonic acid chemical structure and properties
3-Amino-6-nitrotoluene-4-sulphonic acid chemical structure and properties
3-Amino-6-nitrotoluene-4-sulphonic Acid: A Comprehensive Technical Guide on Structure, Synthesis, and Analytical Characterization
Executive Summary
3-Amino-6-nitrotoluene-4-sulphonic acid (CAS: 41521-55-5) is a highly functionalized, multi-substituted aromatic compound that serves as a critical intermediate in the synthesis of advanced dyes, pigments, and active pharmaceutical ingredients (APIs). Due to the presence of four distinct functional groups (methyl, amino, nitro, and sulfonic acid) on a single benzene ring, the molecule exhibits complex electronic and steric properties. This whitepaper provides an authoritative, in-depth analysis of its structural nomenclature, regioselective synthesis, and chromatographic characterization, designed for researchers and drug development professionals.
Chemical Identity and Structural Nomenclature
A common challenge in sourcing and utilizing highly substituted benzenes is the ambiguity of IUPAC nomenclature, which shifts depending on the prioritized parent structure. The compound is commercially known under several synonyms, all of which describe the exact same regioisomer[1][2].
By mapping the relative positions of the substituents, we can validate the structural integrity across different naming conventions:
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As a Toluene derivative (3-Amino-6-nitrotoluene-4-sulphonic acid): The methyl group is at position 1. The sulfonic acid is para to the methyl group (position 4). The amino (position 3) and nitro (position 6) groups are para to each other.
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As a Benzenesulfonic Acid derivative (2-Amino-4-methyl-5-nitrobenzenesulfonic acid): The sulfonic acid is at position 1. The methyl group is para (position 4). The amino group is ortho to the sulfonic acid (position 2), placing the nitro group at position 5 (para to the amino group)[1][2].
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As an Aniline derivative (1-Amino-3-methyl-4-nitrobenzene-6-sulphonic acid): The amino group is at position 1, nitro is para (position 4), methyl is meta (position 3), and the sulfonic acid is ortho to the amino group (position 6)[3].
Table 1: Physicochemical Properties Summary
| Property | Value |
| CAS Registry Number | 41521-55-5[1] |
| Molecular Formula | C₇H₈N₂O₅S[2] |
| Molecular Weight | 232.21 g/mol [2] |
| LogP | -0.291[4] |
| Melting Point | 290 °C (Decomposes, as ammonium salt)[3] |
| EINECS Number | 255-425-6[1] |
Mechanistic Reactivity and Regioselective Synthesis
The synthesis of 3-Amino-6-nitrotoluene-4-sulphonic acid relies on the precise exploitation of the electronic directing effects of its precursor, 4-nitro-m-toluidine (1-amino-3-methyl-4-nitrobenzene) .
Causality of Regioselectivity
When subjecting 1-amino-3-methyl-4-nitrobenzene to electrophilic aromatic substitution (sulfonation), three theoretical positions are available on the ring (positions 2, 5, and 6 relative to the amino group):
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Position 2: Located directly between the amino and methyl groups. This position is sterically hindered, preventing the bulky sulfonic acid group from attacking.
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Position 5: Located ortho to the strongly electron-withdrawing nitro group, which heavily deactivates this position.
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Position 6: Located ortho to the strongly electron-donating amino group. The amino group activates this position via resonance, making it the most nucleophilic site on the ring[3].
Consequently, sulfonation is strictly regioselective, yielding 1-amino-3-methyl-4-nitrobenzene-6-sulphonic acid exclusively.
Synthetic Methodology
The following protocol outlines the industrial-standard sulfonation using sulfamic acid, which acts as a mild, selective sulfonating agent that directly yields the stable ammonium salt of the product[3].
Reagents & Materials:
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1-amino-3-methyl-4-nitrobenzene (18.3 g)
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Chlorobenzene (120 mL) - Chosen as a high-boiling (132°C), inert solvent to prevent solvent degradation during prolonged heating.
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Sulfamic acid (24 g) - Sulfonating agent.
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1-methylpyrrolid-2-one (NMP) (12 mL) - Acts as a polar aprotic co-solvent and catalyst to facilitate sulfonate transfer.
Step-by-Step Protocol:
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Reaction Setup: Combine 18.3 g of 1-amino-3-methyl-4-nitrobenzene, 120 mL of chlorobenzene, 24 g of sulfamic acid, and 12 mL of NMP in a round-bottom flask equipped with a reflux condenser and mechanical stirrer[3].
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Heating: Warm the mixture to 120 °C under continuous stirring. Maintain this temperature for exactly 8 hours to ensure complete conversion[3].
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Initial Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash the crude residue thoroughly with trichloroethylene to remove unreacted starting materials and non-polar impurities[3].
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Purification: Recrystallize the washed residue from 200 mL of boiling water.
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Final Polish: Filter the precipitated crystals, suspend them in 100 mL of trichloroethylene, and stir for 1 hour at 75 °C to extract any residual trapped organic impurities.
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Drying: Separate the purified crystals via filtration and dry in an oven at 80 °C.
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Yield: The process yields approximately 25 g (84% theoretical yield) of yellow crystals (ammonium salt form), melting with decomposition at 290 °C[3].
Figure 1: Synthetic workflow and regioselective sulfonation of 4-nitro-m-toluidine.
Analytical Characterization & Quality Control
Due to its highly polar nature (LogP -0.291) and the presence of the strongly acidic sulfonic group (pKa < 1), standard silica-based chromatography is often insufficient for purity analysis. The compound is best analyzed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing specialized columns with low silanol activity to prevent peak tailing[4].
RP-HPLC Analytical Protocol
The following self-validating chromatographic system is adapted from SIELC Technologies' application notes for the isolation of impurities and pharmacokinetics[4].
Method Parameters:
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Stationary Phase: Newcrom R1 HPLC Column (or equivalent low-silanol reverse-phase column). For ultra-fast UPLC applications, 3 µm particle size columns are recommended[4].
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Mobile Phase (UV Detection): Acetonitrile (MeCN) / Water / Phosphoric Acid. Causality: Phosphoric acid is crucial here as it lowers the pH of the mobile phase, suppressing the ionization of the sulfonic acid group and ensuring a sharp, retained peak.
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Mobile Phase (MS Detection): Acetonitrile (MeCN) / Water / Formic Acid. Causality: Phosphoric acid is non-volatile and will foul a Mass Spectrometer; formic acid provides the necessary acidic environment while maintaining MS compatibility[4].
Workflow:
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Prepare a 1 mg/mL stock solution of the synthesized ammonium salt in the mobile phase.
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Filter the sample through a 0.22 µm PTFE syringe filter.
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Inject 5-10 µL onto the Newcrom R1 column at a flow rate optimized for the column dimensions (typically 1.0 mL/min for analytical scale).
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Monitor UV absorbance (typically at 254 nm, corresponding to the conjugated aromatic system).
Figure 2: RP-HPLC analytical workflow for purity assessment and isolation.
Applications in Advanced Synthesis
The strategic positioning of the functional groups makes 3-Amino-6-nitrotoluene-4-sulphonic acid a highly versatile building block:
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Azo Dye Synthesis: The free primary amine can undergo diazotization with sodium nitrite and hydrochloric acid at 0-5 °C. The resulting diazonium salt can be coupled with various aromatic systems (like naphthols) to produce vibrant, water-soluble azo dyes (solubility driven by the sulfonic acid group).
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Pharmaceutical Intermediates: The nitro group can be selectively reduced (e.g., via catalytic hydrogenation or using iron/acetic acid) to yield a diamine, which serves as a precursor for synthesizing complex heterocyclic APIs or rigid polymer backbones.
References
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SIELC Technologies. "3-Amino-6-nitrotoluene-4-sulphonic acid." SIELC Application Notes. Available at:[Link]
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ChemWhat. "3-amino-6-nitrotoluene-4-sulphonic acid CAS#: 41521-55-5." ChemWhat Database. Available at:[Link]
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PrepChem. "Synthesis of 1-amino-3-methyl-4-nitro-benzene-6-sulphonic acid." PrepChem Preparations. Available at:[Link]
Sources
- 1. 3-Amino-6-nitrotoluene-4-sulphonic acid | SIELC Technologies [sielc.com]
- 2. 3-амино-6-нитротолуол-4-сульфоновая кислота CAS#: 41521-55-5 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 3. prepchem.com [prepchem.com]
- 4. 3-Amino-6-nitrotoluene-4-sulphonic acid | SIELC Technologies [sielc.com]
